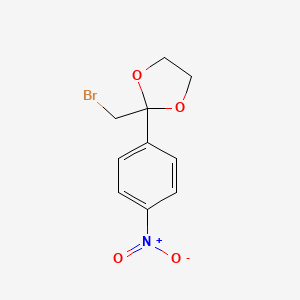

2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane

Descripción general

Descripción

2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromomethyl group and a nitrophenyl group attached to a dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced by reacting the dioxolane with bromomethylating agents such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.

Nitration of the Phenyl Ring: The nitrophenyl group can be introduced by nitrating the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Bromomethyl Group Reactivity

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (SN₂) due to the electrophilic nature of the sp³-hybridized carbon bonded to bromine. Key reactions include:

Alkylation Reactions :

Reaction with nucleophiles like amines or alkoxides produces substituted derivatives. For example:

Elimination Reactions :

Under basic conditions, dehydrohalogenation forms a methylene group:

Nitrophenyl Group Reactivity

The para-nitrophenyl group participates in electrophilic and reductive transformations:

Nitro Reduction :

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄/Cu) converts the nitro group to an amine:

This modification alters electronic properties, enabling subsequent diazotization or coupling reactions .

Electrophilic Aromatic Substitution :

The nitro group deactivates the ring, but directed meta-substitution can occur under strong conditions (e.g., nitration with HNO₃/H₂SO₄ at >100°C) .

Dioxolane Ring Reactivity

The 1,3-dioxolane ring is acid-labile, undergoing hydrolysis to regenerate the parent ketone:

Acid-Catalyzed Hydrolysis :

In aqueous HCl or H₂SO₄, the acetal cleaves to form 4-nitroacetophenone and ethylene glycol:

Oxidative Ring Opening :

Strong oxidants (e.g., KMnO₄) convert the dioxolane to a diketone, though this pathway is less common .

Multi-Step Reaction Pathways

Combined functional group reactivity enables complex transformations:

Tandem Substitution-Reduction :

-

Bromine displacement by an amine.

-

Nitro group reduction to amine.

Result: A bifunctional amine derivative.

Acetal Hydrolysis Followed by Ketone Bromination :

-

Hydrolysis to 4-nitroacetophenone.

-

α-bromination using N-bromosuccinimide (NBS).

This pathway regenerates intermediates for iterative synthesis .

Experimental Data and Conditions

Key reaction parameters from optimized studies:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 85–92 | |

| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 95 | |

| Dioxolane Hydrolysis | 1M HCl, reflux, 2 h | 98 |

Mechanistic Insights

-

SN₂ at Bromomethyl : Steric hindrance from the dioxolane and nitrophenyl groups slows substitution, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

-

Nitro Reduction Selectivity : Hydrogenation preferentially reduces the nitro group without affecting the dioxolane or bromide .

-

Acetal Stability : The dioxolane resists ring-opening under neutral/basic conditions but rapidly hydrolyzes in acidic media due to oxonium ion formation .

This compound’s modular reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its bromomethyl and nitro groups serve as orthogonal handles for sequential modifications, while the dioxolane acts as a transient protecting group for ketones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of the apoB secretion/MTP inhibitor mitratapide, which has implications for treating hyperlipidemia and related disorders. The synthesis involves reactions that enhance the yield and purity of the desired products .

2. Anticancer Research

The bromomethyl group in this compound can facilitate the formation of reactive intermediates that are useful in anticancer drug development. Research indicates that derivatives of this compound may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in oncology .

Organic Synthesis Applications

1. Reaction Mechanisms

The compound is involved in various organic reactions due to its electrophilic nature. It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, leading to the formation of more complex organic structures. This property is particularly useful in synthesizing new compounds with potential biological activity .

2. Catalysis

Research has shown that 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane can act as a catalyst or co-catalyst in specific organic transformations, enhancing reaction rates and selectivity. This application is significant in developing greener synthetic pathways that minimize waste and improve efficiency .

Case Study 1: Improved Synthesis Techniques

A study documented an improved synthesis process for (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, which is derived from this compound. The process highlighted the benefits of solvent-free reactions under nitrogen atmosphere to enhance yields significantly .

| Parameter | Details |

|---|---|

| Yield | 64.8% |

| Catalyst Used | Methanesulfonic acid |

| Reaction Conditions | No solvent; nitrogen bubbling |

| Purification Method | Crystallization from ethanol |

Case Study 2: Anticancer Activity

In a pharmacological study, derivatives of this compound were tested against various cancer cell lines. The results indicated promising cytotoxic effects, suggesting potential applications in developing new anticancer therapies. Further modifications to the dioxolane structure were explored to enhance efficacy and selectivity against tumor cells .

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrophenyl group can participate in electron transfer reactions, potentially affecting redox processes in cells. The dioxolane ring can provide structural stability and influence the compound’s overall reactivity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

2-(Bromomethyl)-2-(4-aminophenyl)-1,3-dioxolane: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

Uniqueness

2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane is unique due to the combination of its bromomethyl and nitrophenyl groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule can influence its chemical behavior and interactions with other molecules.

Actividad Biológica

2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure

The compound features a dioxolane ring structure with a bromomethyl and nitrophenyl group, which may contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antibacterial Studies

A study evaluated the antibacterial efficacy of dioxolane derivatives against several bacterial strains using the broth dilution method. The results are summarized in Table 1 below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Streptococcus pyogenes | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Table 1: Antibacterial activity of this compound against selected bacterial strains.

Antifungal Studies

In another investigation focusing on antifungal activity, the compound was tested against Candida albicans with results indicating significant inhibition at concentrations ranging from 8 to 32 µg/mL.

Anticancer Studies

Research into the anticancer properties of related dioxolane compounds has shown that they can inhibit cell growth in various cancer cell lines. For instance:

- Cell Line : MDA-MB-231 (breast cancer)

- IC50 Value : Approximately 25 µM for related dioxolanes.

These findings suggest that modifications to the dioxolane structure may enhance anticancer efficacy.

Case Studies

A notable case study involved the synthesis and biological evaluation of several dioxolane derivatives. The study highlighted that structural modifications could lead to enhanced biological activity. For instance, substituents on the phenyl ring were found to significantly affect both antibacterial and antifungal activities.

Propiedades

IUPAC Name |

2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c11-7-10(15-5-6-16-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDICUGTQILBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383852 | |

| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3418-28-8 | |

| Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.